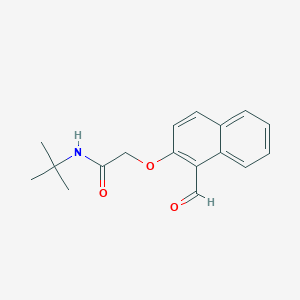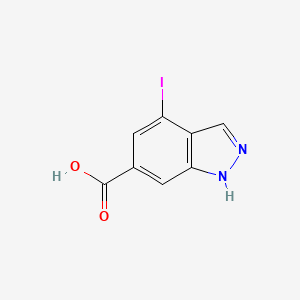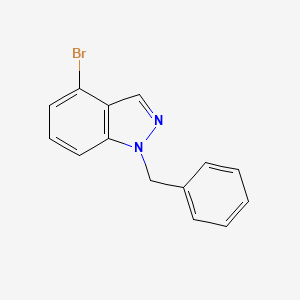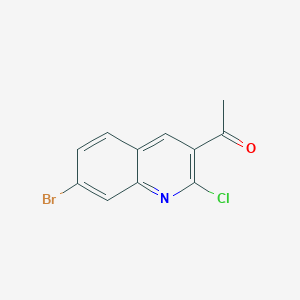
N-(tert-Butyl)-2-((1-formylnaphthalen-2-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butyl)-2-((1-formylnaphthalen-2-yl)oxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a tert-butyl group, a naphthalene ring with a formyl substituent, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-2-((1-formylnaphthalen-2-yl)oxy)acetamide typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 1-formylnaphthalene, is prepared through formylation of naphthalene using reagents such as formic acid and acetic anhydride.
Introduction of the tert-Butyl Group: tert-Butylamine is reacted with the naphthalene derivative under controlled conditions to form the tert-butyl-substituted intermediate.
Acetamide Formation: The intermediate is then reacted with acetic anhydride to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-(tert-Butyl)-2-((1-formylnaphthalen-2-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-(tert-Butyl)-2-((1-carboxynaphthalen-2-yl)oxy)acetamide.
Reduction: N-(tert-Butyl)-2-((1-hydroxynaphthalen-2-yl)oxy)acetamide.
Substitution: Various N-(tert-Butyl)-2-((1-substituted-naphthalen-2-yl)oxy)acetamides.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(tert-Butyl)-2-((1-formylnaphthalen-2-yl)oxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-Butyl)-2-((1-hydroxynaphthalen-2-yl)oxy)acetamide: Similar structure but with a hydroxyl group instead of a formyl group.
N-(tert-Butyl)-2-((1-carboxynaphthalen-2-yl)oxy)acetamide: Similar structure but with a carboxyl group instead of a formyl group.
N-(tert-Butyl)-2-((1-methylnaphthalen-2-yl)oxy)acetamide: Similar structure but with a methyl group instead of a formyl group.
Uniqueness
N-(tert-Butyl)-2-((1-formylnaphthalen-2-yl)oxy)acetamide is unique due to the presence of the formyl group, which can undergo specific chemical reactions and interactions that other similar compounds cannot. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H19NO3 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
N-tert-butyl-2-(1-formylnaphthalen-2-yl)oxyacetamide |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)18-16(20)11-21-15-9-8-12-6-4-5-7-13(12)14(15)10-19/h4-10H,11H2,1-3H3,(H,18,20) |
Clé InChI |
VFDBBCYKOKWFKG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)COC1=C(C2=CC=CC=C2C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-(Tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5h-imidazo[1,5-a][1,4]diazepine-1-carboxylic acid](/img/structure/B11844507.png)

![N-(2-Phenyl-2,3-dihydro-1H-indeno[1,2-b]azet-1-yl)acetamide](/img/structure/B11844522.png)
![4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11844527.png)


![5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B11844539.png)



